methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate
Overview
Description
This compound, also known by its CAS number 313490-19-6, is a chemical with the molecular formula C15H18F3NO7S . It is often used in scientific research .
Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl (Boc) protected amino group, a trifluoromethanesulfonyloxy (triflyloxy) group attached to a phenyl ring, and a methyl ester .Scientific Research Applications
Synthesis and Characterization
This compound plays a crucial role in the synthesis of various chemical structures. For instance, in the study by Doraswamy and Ramana (2013), it is involved in the creation of compounds with potential antimicrobial activity. They used similar structural components to synthesize and characterize substituted phenyl azetidines, examining their potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Peptide Modifications
Matt and Seebach (1998) discussed the modification of peptides using this compound. Their research involved the preparation of peptide methyl esters with a central aminomalonate or (amino)(cyano)acetate residue, highlighting the versatility of this compound in peptide modification (Matt & Seebach, 1998).
Crystal Structure Studies
The compound is also significant in the study of crystal structures, as seen in the research by Jankowska et al. (2002). They analyzed the crystal structure of a related compound to examine peptide conformation, demonstrating the importance of such compounds in understanding molecular structures (Jankowska et al., 2002).
Chemical Synthesis and Reactions
Furthermore, Takahashi and Yuda (1996) utilized similar structural elements in the synthesis of various chemical derivatives. Their study focused on the creation of tetrahydro-1,4-thiazin-3-one 1,1-dioxides, illustrating the compound's role in diverse chemical syntheses (Takahashi & Yuda, 1996).
Photolithography
In photolithography, Arimitsu et al. (1998) explored the use of a related compound in chemically amplified photoresist materials. Their research provides insight into the application of such compounds in advanced material science (Arimitsu et al., 1998).
Anti-Malarial Research
The compound's derivatives also show potential in anti-malarial research. Cunico et al. (2009) investigated certain derivatives for their anti-malarial activity, demonstrating the compound's relevance in pharmaceutical research (Cunico et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfonyloxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO7S/c1-14(2,3)25-13(21)19-11(12(20)24-4)9-5-7-10(8-6-9)26-27(22,23)15(16,17)18/h5-8,11H,1-4H3,(H,19,21)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWXVVSPWNKHBK-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313490-19-6 | |
Record name | methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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